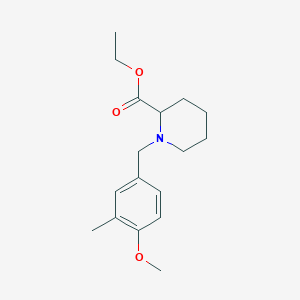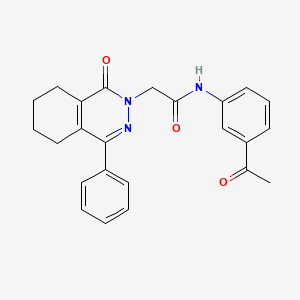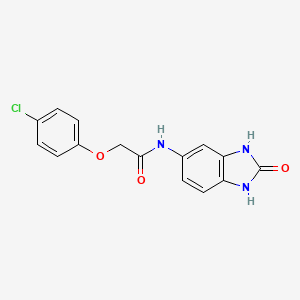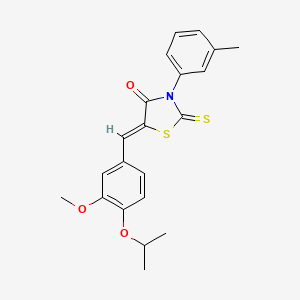
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve physical performance.
作用机制
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and physical performance. Additionally, activation of PPARδ has been shown to reduce inflammation and promote the formation of new blood vessels, which may be beneficial for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve physical performance in animal studies. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote the formation of new blood vessels. However, the long-term effects of this compound 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One advantage of using 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one limitation of using this compound 501516 is its potential to cause adverse effects, such as liver damage and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
Future research on 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 should focus on its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the long-term effects of this compound 501516 on human health and its safety and efficacy as a performance-enhancing drug. Other future directions may include the development of new PPARδ agonists with improved efficacy and safety profiles, as well as the investigation of the mechanisms underlying the effects of PPARδ activation on various physiological processes.
合成方法
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 can be synthesized using various methods, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylbenzylamine, followed by the reaction with benzoyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
科学研究应用
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. In animal studies, this compound 501516 has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, this compound 501516 has been investigated for its potential to treat muscle wasting and improve exercise performance in patients with chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-10-18(14(2)11-13)23-21(25)15-5-3-6-16(12-15)28-20-17(22)7-4-8-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUCEBXZDSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5063812.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)

![4-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5063837.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5063843.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5063845.png)


![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)

